

Ligustrazine hydrochloride origin and natural sources

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Compound of Interest

Compound Name: *Ligustrazine hydrochloride*

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An In-depth Technical Guide to the Origin and Natural Sources of **Ligustrazine Hydrochloride**

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Ligustrazine, chemically known as tetramethylpyrazine (TMP), is a bioactive alkaloid of significant interest in the pharmaceutical industry for its vasodilatory, anti-inflammatory, and neuroprotective properties. While it is famously associated with the traditional Chinese medicine herb *Ligusticum chuanxiong* Hort., its true origin is a subject of fascinating biochemical research, pointing towards a microbial rather than a purely botanical source.

Ligustrazine hydrochloride is the synthetic salt of this natural compound, developed to enhance its solubility and stability for clinical applications. This guide provides a comprehensive overview of the origins, natural sources, biosynthesis, and quantitative distribution of ligustrazine. It includes detailed experimental protocols for its extraction, isolation, and quantification, and visualizes key biological and experimental pathways to support advanced research and development.

The Dual Origin of Ligustrazine: Natural Product and Synthetic Derivative

Ligustrazine hydrochloride ($C_8H_{12}N_2 \cdot HCl$) is the hydrochloride salt of ligustrazine, a naturally occurring pyrazine alkaloid.^[1] The parent compound, ligustrazine, also referred to as

tetramethylpyrazine (TMP), was first isolated in 1957 from the rhizome of *Ligusticum chuanxiong* Hort. (Chuanxiong), a perennial herb widely used in traditional Chinese medicine. [2] The hydrochloride salt is synthesized by reacting the free-base ligustrazine with hydrochloric acid, a common practice in pharmaceutical chemistry to improve the stability and aqueous solubility of alkaloid compounds for therapeutic use.[1]

While initially believed to be a secondary metabolite of the Chuanxiong plant, compelling evidence now suggests that ligustrazine may be the product of endophytic bacteria, specifically *Bacillus subtilis*, living within the plant's rhizome.[3] This microbial origin is supported by the fact that *B. subtilis* is known to produce various alkylpyrazines and that fermentation of Chuanxiong rhizome with *B. subtilis* dramatically increases ligustrazine yield.[1][3]

Beyond its medicinal plant source, ligustrazine is also found in a variety of fermented foods, where it contributes to the characteristic aroma and flavor.[4][5][6] Additionally, chemical synthesis provides a pure, scalable source of ligustrazine for pharmaceutical manufacturing. A common synthetic route involves the reaction of 3-hydroxy-2-butanone (acetoin) with an ammonium source, such as ammonium acetate, in an ethanol solvent.[7][8]

Natural Sources and Quantitative Distribution

Ligustrazine is present in various botanical, microbial, and food sources. The concentration, however, varies dramatically depending on the source and its processing, particularly fermentation and aging.

Primary Natural Sources:

- *Ligusticum chuanxiong* Hort. (Chuanxiong Rhizome): This remains the most recognized natural source.[2][9][10][11] However, the concentration of ligustrazine in the raw, unprocessed rhizome can be surprisingly low, sometimes even below the limits of detection. [1][3] Studies have reported a range of 0.22 to 1.06 mg of ligustrazine per gram of dried rhizome.[12]
- *Bacillus subtilis* and Fermented Substrates: This bacterium is a proficient producer of ligustrazine.[8] When endophytic *B. subtilis* is cultured in a medium containing Chuanxiong rhizome and an ammonium source, the ligustrazine yield can increase to over 1.0 mg/mL.[3]

This strongly supports the hypothesis that the ligustrazine in commercially available Chuanxiong is largely a product of post-harvest microbial activity.

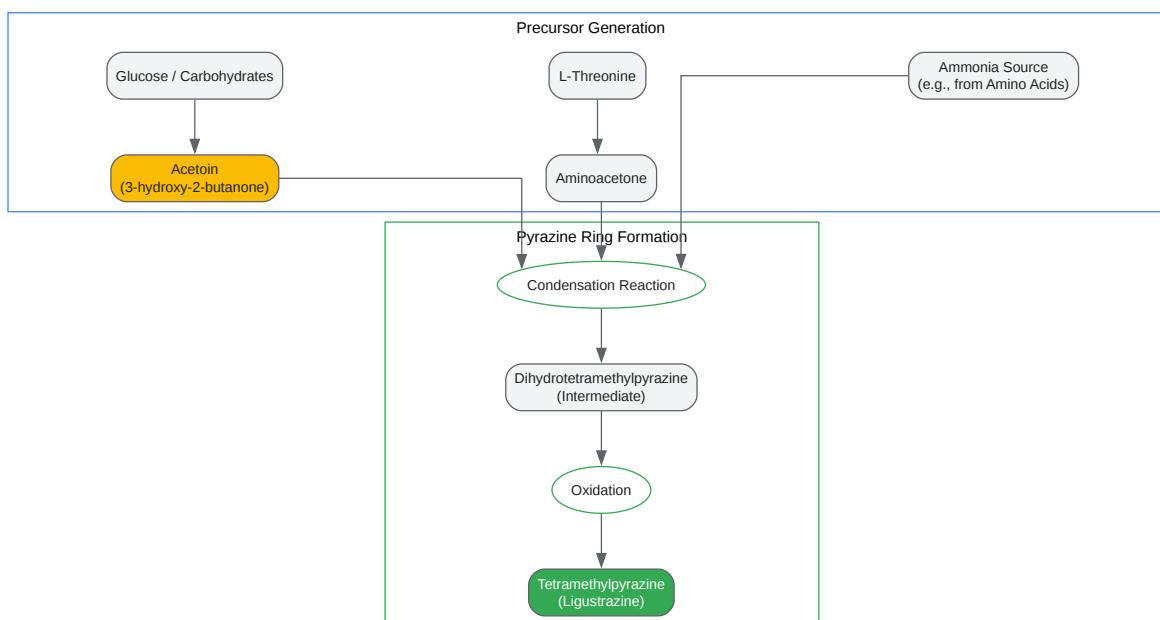
- Fermented Foods: Ligustrazine is a known flavor component in foods that undergo fermentation or roasting.
 - Zhenjiang Aromatic Vinegar: The ligustrazine content in this traditional Chinese vinegar increases significantly with the aging process. Raw vinegar may contain around 34.7 mg/L, while vinegar aged for six years can reach concentrations as high as 696.63 mg/L. [9]
 - Natto: This Japanese fermented soybean product is another notable source of ligustrazine.[4][6]
 - Other Foods: It is also found in cocoa beans, coffee, beer, bread, and roasted peanuts, where it contributes to the nutty, roasted aroma.[5][8]

Table 1: Quantitative Comparison of Ligustrazine in Various Natural Sources

Natural Source	Sample Type	Reported Concentration	Citation(s)
Ligusticum chuanxiong	Dried Rhizome	0.22 - 1.06 mg/g	[12]
Ligusticum chuanxiong	Raw Rhizome	< 0.1 ng/mL (Below Detection Limit)	[1]
L. chuanxiong + B. subtilis	Fermented Culture Medium	1.0268 mg/mL	[1][3]
Zhenjiang Aromatic Vinegar	Raw Vinegar	34.7 mg/L	[9]
Zhenjiang Aromatic Vinegar	6-Year Aged Vinegar	696.63 mg/L	[9]

Microbial Biosynthesis of Tetramethylpyrazine

The formation of tetramethylpyrazine by microorganisms like *Bacillus subtilis* is understood to occur through the condensation of precursor molecules derived from amino acid and carbohydrate metabolism. One of the primary pathways involves acetoin (3-hydroxy-2-butanone), a common metabolite in fermentative bacteria. The proposed pathway involves the condensation of two molecules of aminoacetone, which can be formed from the precursor L-threonine. Another key pathway involves the self-condensation of two acetoin molecules in the presence of an ammonium source to form the dihydropyrazine intermediate, which is then oxidized to yield the stable aromatic tetramethylpyrazine ring.



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Fig 1. Proposed biosynthetic pathway of tetramethylpyrazine (ligustrazine) in microorganisms.

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Solvent Extraction from *L. chuanxiong*

This protocol describes an efficient method for extracting ligustrazine from the dried rhizome of *L. chuanxiong* using methanol.

Methodology:

- Sample Preparation: Grind dried *L. chuanxiong* rhizomes into a fine powder (approximately 40-60 mesh).
- Extraction: Accurately weigh 0.5 g of the powdered sample and place it into a 50 mL centrifuge tube.
- Solvent Addition: Add 25 mL of analytical grade methanol to the tube.
- Ultrasonication: Place the tube in an ultrasonic bath. Perform the extraction under the following conditions:
 - Frequency: 40 kHz
 - Power: 200 W
 - Temperature: 40°C
 - Duration: 60 minutes
- Post-Extraction: After sonication, centrifuge the tube to pellet the solid material.
- Filtration: Carefully decant the supernatant and filter it through a 0.45 µm syringe filter into a clean vial for subsequent analysis or purification.

Protocol 2: Isolation and Purification by High-Speed Counter-Current Chromatography (HSCCC)

This protocol details the purification of ligustrazine from a crude ethanolic extract.

Methodology:

- Crude Extract Preparation: Perform an initial extraction of powdered *L. chuanxiong* with ethanol under sonication to obtain a crude extract containing ligustrazine. Evaporate the solvent to yield a concentrated crude sample.
- HSCCC Solvent System Preparation: Prepare a two-phase solvent system composed of n-hexane-ethyl acetate-ethanol-water in a 5:5:3:7 volume ratio (v/v/v/v).
- System Equilibration: Add the solvent mixture to a separatory funnel, shake vigorously, and allow the layers to separate completely. The upper phase will serve as the stationary phase, and the lower phase as the mobile phase. Equilibrate the HSCCC instrument by pumping the stationary phase (upper phase) into the column at a flow rate of 2.0 mL/min.
- Sample Loading: Dissolve approximately 300 mg of the crude extract in a small volume of the biphasic solvent system and inject it into the instrument after the column is filled with the stationary phase and rotation has begun (e.g., 850 rpm).
- Elution: Begin the elution process by pumping the mobile phase (lower phase) at a flow rate of 2.0 mL/min.
- Fraction Collection: Monitor the effluent using a UV detector (e.g., at 280 nm or 294 nm) and collect fractions based on the resulting chromatogram.
- Analysis: Analyze the collected fractions by HPLC to identify those containing high-purity ligustrazine. Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a validated HPLC method for the quantitative determination of ligustrazine.[\[12\]](#)

Methodology:

- Instrumentation: An HPLC system equipped with a UV detector (e.g., Agilent 1100 series with a VWD detector).

- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., Waters Symmetry C18, 5 µm, 4.6 x 250 mm).
 - Mobile Phase: An isocratic mixture of acetonitrile, methanol, and 1% aqueous acetic acid in a 20:40:40 volume ratio (v/v/v).
 - Flow Rate: 1.0 mL/min.
 - Detection Wavelength: 294 nm.
 - Injection Volume: 10 µL.
 - Column Temperature: Ambient or controlled at 25°C.
- Standard Preparation: Prepare a stock solution of high-purity ligustrazine standard in methanol. Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.
- Analysis: Inject the prepared standards to generate a calibration curve. Inject the filtered sample extracts (from Protocol 4.1).
- Quantification: Identify the ligustrazine peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of ligustrazine in the sample using the linear regression equation derived from the calibration curve.

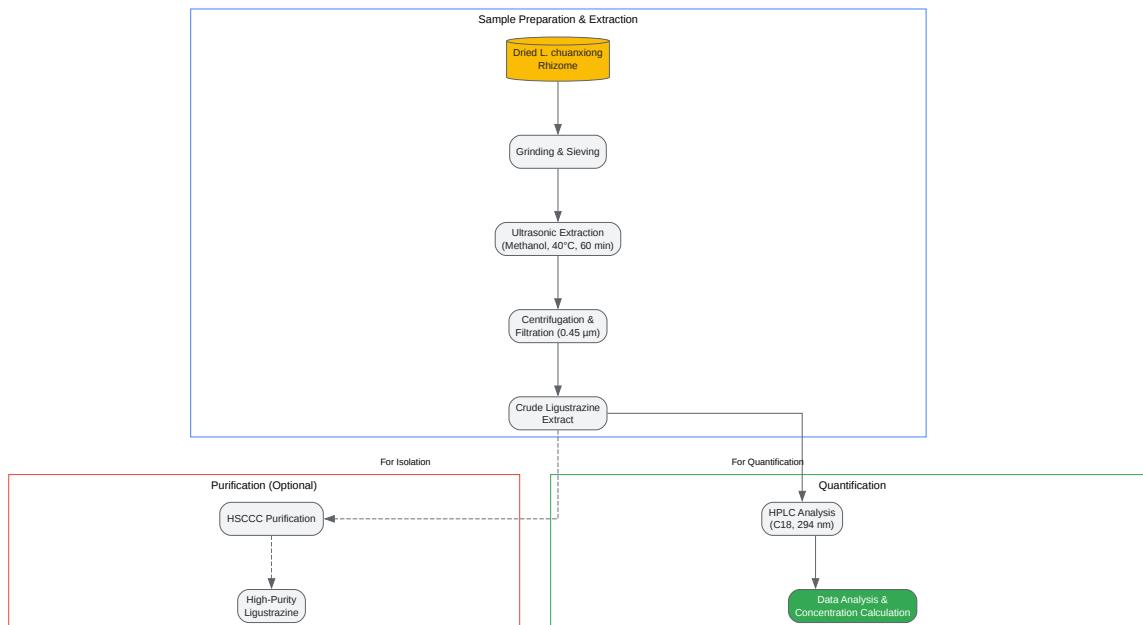
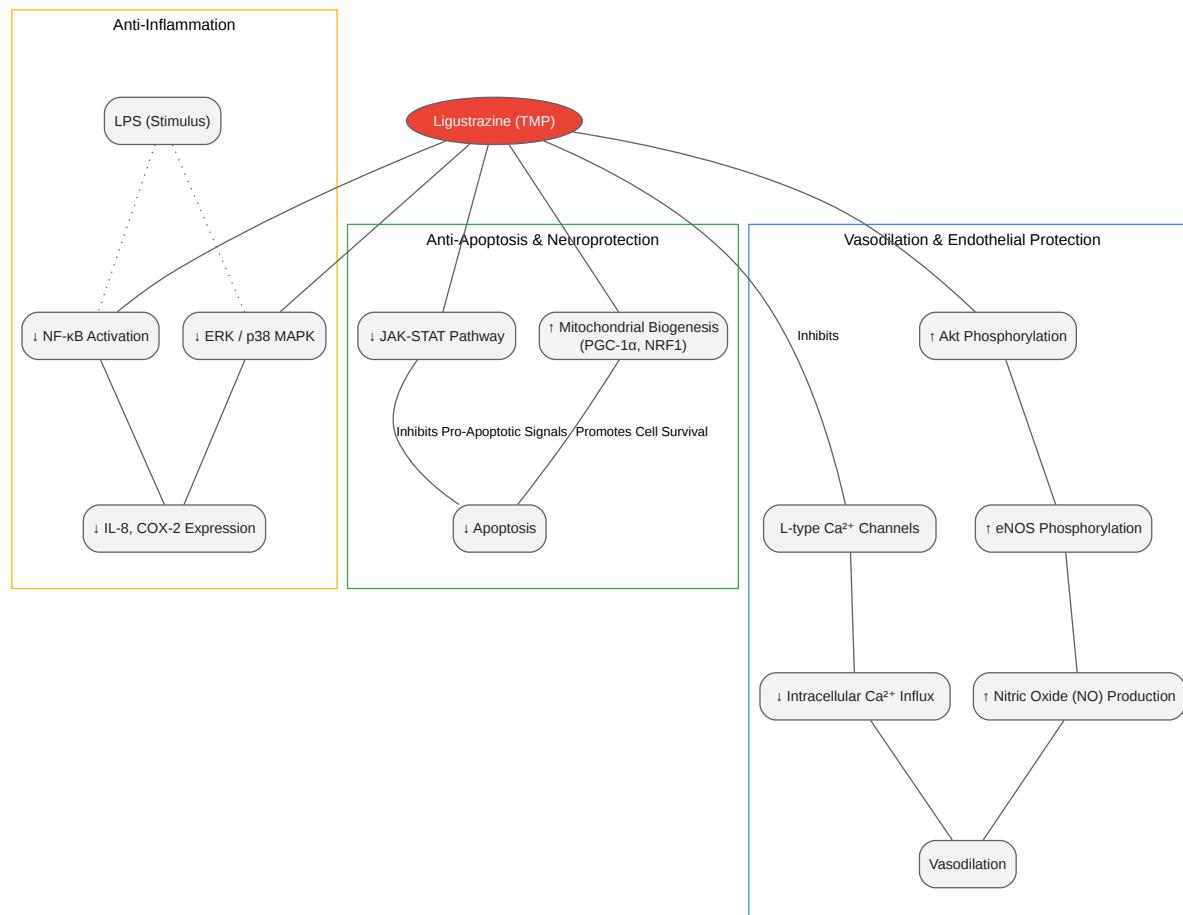
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Fig 2. Experimental workflow for the extraction and analysis of ligustrazine from *L. chuanxiong*.

Key Pharmacological Signaling Pathways Modulated by Ligustrazine

Ligustrazine exerts its diverse pharmacological effects by modulating a range of intracellular signaling pathways. Its activities are particularly noted in the cardiovascular and nervous systems. It acts as a calcium antagonist, inhibits inflammatory responses, and promotes cell survival through various mechanisms.

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